2-Methoxybenzaldehyde thiosemicarbazone
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Overview
Description
2-Methoxybenzaldehyde thiosemicarbazone is a Schiff base compound known for its diverse applications, particularly in the field of corrosion inhibition. This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a methoxybenzylidene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxybenzaldehyde thiosemicarbazone typically involves the condensation reaction between 2-methoxybenzaldehyde and hydrazinecarbothioamide. The reaction is usually carried out in an ethanol medium under reflux conditions. The general reaction scheme is as follows:
2-Methoxybenzaldehyde+Hydrazinecarbothioamide→this compound
The reaction mixture is heated under reflux for several hours, after which the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxybenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxybenzaldehyde thiosemicarbazone has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mechanism of Action
The mechanism of action of 2-Methoxybenzaldehyde thiosemicarbazone, particularly as a corrosion inhibitor, involves its adsorption onto the metal surface. This adsorption forms a protective barrier that prevents the metal from reacting with corrosive agents. The compound’s effectiveness is attributed to the presence of electronegative atoms (such as nitrogen and sulfur) and π-electrons, which facilitate strong interactions with the metal surface .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxybenzylidene)Hydrazinecarbothioamide
- 2-(2-Hydroxy-5-methoxybenzylidene)Hydrazinecarbothioamide
- 2-(2-Hydroxy-3-methoxybenzylidene)Hydrazinecarbothioamide
Uniqueness
2-Methoxybenzaldehyde thiosemicarbazone is unique due to the presence of the methoxy group, which enhances its solubility and reactivity compared to its hydroxy-substituted counterparts. This makes it particularly effective as a corrosion inhibitor and in various chemical reactions .
Properties
CAS No. |
4334-73-0 |
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Molecular Formula |
C9H11N3OS |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
[(Z)-(2-methoxyphenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3OS/c1-13-8-5-3-2-4-7(8)6-11-12-9(10)14/h2-6H,1H3,(H3,10,12,14)/b11-6- |
InChI Key |
LHIPHJZPFNPALV-WDZFZDKYSA-N |
SMILES |
COC1=CC=CC=C1C=NNC(=S)N |
Isomeric SMILES |
COC1=CC=CC=C1/C=N\NC(=S)N |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=S)N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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